1-methyl-4-[(methylamino)methyl]piperidin-4-ol
Description
Properties
CAS No. |
116250-52-3 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-methyl-4-(methylaminomethyl)piperidin-4-ol |
InChI |
InChI=1S/C8H18N2O/c1-9-7-8(11)3-5-10(2)6-4-8/h9,11H,3-7H2,1-2H3 |
InChI Key |
YUQFKXYKVOBONS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCN(CC1)C)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Established Synthetic Routes for 1-methyl-4-[(methylamino)methyl]piperidin-4-ol
A logical and established synthetic approach to this compound commences with the key precursor, 1-methyl-4-piperidone (B142233). This route involves the sequential construction of the C4-substituents, namely the hydroxyl group and the (methylamino)methyl side chain.
Cyanohydrin Formation: Nucleophilic addition of a cyanide source to the carbonyl group of 1-methyl-4-piperidone to form 4-cyano-1-methylpiperidin-4-ol.
Nitrile Reduction: Chemical reduction of the nitrile functional group to a primary aminomethyl group, yielding 4-(aminomethyl)-1-methylpiperidin-4-ol.
Reductive Amination: N-methylation of the primary amine using formaldehyde (B43269) to afford the final product, this compound.
The efficacy of this synthetic pathway relies on three fundamental organic reactions:
Nucleophilic Addition (Cyanohydrin Formation): The first step is the attack of the nucleophilic cyanide ion (e.g., from KCN or NaCN) on the electrophilic carbonyl carbon of 1-methyl-4-piperidone. The reaction is typically catalyzed by a weak acid or proceeds via protonation of the resulting alkoxide by a solvent like water to yield the stable cyanohydrin. The presence of the tertiary alcohol and the cyano group on the same carbon atom is a critical transformation for this route.
Nitrile Reduction: The cyano group of the intermediate is subsequently reduced. This is commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel or Palladium on carbon) or with chemical hydrides such as Lithium aluminum hydride (LiAlH₄). The mechanism involves the sequential addition of hydride equivalents to the carbon-nitrogen triple bond, ultimately yielding a primary amine after acidic or aqueous workup.
Reductive Amination (Eschweiler-Clarke type): The final step involves the methylation of the primary amine. A classic method is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent. The mechanism involves the formation of an imine (or iminium ion) intermediate between the primary amine and formaldehyde, which is then reduced by hydride transfer from formic acid. This method is advantageous as it prevents over-alkylation.
For the Strecker-type condensation that forms the cyanohydrin intermediate, optimization involves careful control of temperature and pH to favor the desired product and minimize side reactions. The choice of cyanide source and solvent is also critical. researchgate.net
For nitrile reduction , the choice of reducing agent is paramount. While LiAlH₄ is highly effective, its pyrophoric nature requires stringent anhydrous conditions. Catalytic hydrogenation offers a milder alternative but may require optimization of pressure, temperature, and catalyst selection to achieve high yields without affecting other functional groups.
In the reductive amination step, the molar ratios of the amine, formaldehyde, and the reducing agent must be carefully controlled. The temperature and reaction time are also key parameters to ensure complete methylation without degradation of the product.
Table 1: Optimization Parameters for Key Synthetic Steps
| Reaction Step | Key Parameters for Optimization | Reagent/Condition Variables | Desired Outcome |
| Cyanohydrin Formation | pH, Temperature, Solvent | Acid/Base catalyst, Aqueous vs. Organic solvent | High yield of cyanohydrin, minimized hydrolysis |
| Nitrile Reduction | Reducing Agent, Catalyst, Pressure | LiAlH₄, NaBH₄/CoCl₂, H₂/Raney Ni, H₂/Pd-C | Selective reduction of nitrile, high yield of primary amine |
| Reductive Amination | Reagent Stoichiometry, Temperature | Formaldehyde/Formic Acid, Sodium triacetoxyborohydride | High conversion to secondary amine, minimized side products |
The synthesis begins with 1-methyl-4-piperidone, a common building block in organic synthesis. chemicalbook.com Its own synthesis can be achieved through methods like the Dieckmann condensation of esters derived from methylamine (B109427), followed by hydrolysis and decarboxylation. chemicalbook.com
The key intermediates in the proposed route are:
4-cyano-1-methylpiperidin-4-ol: This intermediate contains the crucial quaternary carbon center bearing both the hydroxyl group and the precursor to the aminomethyl side chain. Its stability is critical for the success of the subsequent reduction step.
4-(aminomethyl)-1-methylpiperidin-4-ol: This primary amine is the direct precursor to the final product. Its purification is important to ensure the final methylation step is clean and efficient.
Development of Alternative and Green Synthetic Pathways
In line with the principles of green chemistry, efforts in modern synthetic chemistry focus on developing more environmentally friendly and efficient routes.
The established routes often rely on volatile and hazardous organic solvents. Research into analogous reactions demonstrates the potential for greener alternatives.
Aqueous Synthesis: Many reactions, including reductions and amininations, can be adapted to run in water. nih.gov Water is a non-toxic, non-flammable solvent, and its use can simplify workup procedures. nih.govmdpi.com For instance, the hydrogenation of pyridine (B92270) derivatives to piperidines has been successfully carried out in water using specific catalysts. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on carbon (Pd/C) or Raney nickel, for hydrogenation steps is a green approach. organic-chemistry.org These catalysts can be easily removed from the reaction mixture by filtration and can often be recycled and reused, reducing waste and cost.
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly method for amine synthesis. nih.gov A potential biocatalytic approach could involve the enzymatic resolution of a chiral intermediate or the direct stereoselective amination of a precursor.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Approach | Green Alternative |
| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Water, Ethanol, Supercritical CO₂ |
| Catalyst | Homogeneous catalysts, stoichiometric reagents | Heterogeneous catalysts (recyclable), Biocatalysts (enzymes) |
| Reducing Agent | LiAlH₄ (pyrophoric, hazardous workup) | Catalytic Hydrogenation (H₂), Transfer Hydrogenation |
| Energy | Often requires heating/reflux | Can often be run at ambient temperature, microwave-assisted synthesis |
The C4 carbon of this compound is a stereocenter. The synthetic route described above would result in a racemic mixture. The development of stereoselective methods is a significant area of innovation for producing enantiomerically pure chiral analogues.
Potential strategies include:
Chiral Resolution: A racemic intermediate, such as 4-(aminomethyl)-1-methylpiperidin-4-ol, could be resolved into its separate enantiomers using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
Asymmetric Catalysis: A prochiral precursor could be subjected to an asymmetric reaction. For example, the asymmetric reduction of an imine intermediate or a ketone precursor using a chiral catalyst could establish the desired stereochemistry at the C4 center.
Use of Chiral Pool: The synthesis could begin with a chiral starting material. While not directly applicable to this specific target without significant modification of the route, this is a common strategy in the synthesis of other chiral piperidines. nih.gov
Recent advances in catalysis have provided novel methods for the stereoselective synthesis of substituted piperidines, which could be adapted for this target. nih.gov For example, gold-catalyzed cyclization reactions have been shown to produce substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov Similarly, iridium-catalyzed cascades can be used for the stereoselective synthesis of C4-substituted piperidines. nih.gov
Strategies for Derivatization and Analog Synthesis
The molecular architecture of this compound features several reactive sites, including a tertiary alcohol, a secondary amine, and a tertiary amine within the piperidine (B6355638) ring. These functional groups serve as handles for a variety of chemical transformations, allowing for the systematic synthesis of derivatives to fine-tune the compound's physicochemical and biological properties.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound, a systematic modification of its functional groups can elucidate key interactions with biological targets. The piperidine core is a common motif in pharmacologically active compounds, and SAR studies on related structures have established general principles for modification. nih.gov
Key sites for modification on the this compound scaffold include:
The N-methyl group of the piperidine ring: The tertiary amine at position 1 can be modified. Demethylation followed by N-alkylation with various alkyl or substituted benzyl (B1604629) groups can probe the steric and electronic requirements of the binding pocket of a target protein.
The C4-hydroxyl group: This tertiary alcohol is a prime site for modification. It can be esterified or converted into an ether to alter the molecule's polarity, lipophilicity, and hydrogen-bonding capacity. Replacing the hydroxyl group with other substituents, such as a fluorine atom or an amino group, can also provide valuable SAR data.
The secondary amine in the side chain: The methylamino group offers another point for derivatization. It can be acylated to form amides or alkylated to generate tertiary amines with varying substituent patterns. These modifications can impact the compound's basicity and its ability to interact with target receptors.
Detailed SAR studies on analogous piperidine-containing compounds have shown that such modifications can significantly influence potency and selectivity for biological targets like histamine (B1213489) H3 receptors. nih.gov For example, altering the substituent on the piperidine nitrogen can dramatically change antagonist activity.
| Modification Site | Type of Chemical Modification | Rationale for SAR Studies |
|---|---|---|
| Piperidine N-methyl group | Demethylation and re-alkylation with various groups (e.g., ethyl, propyl, benzyl) | To investigate the influence of steric bulk and electronics on target binding and selectivity. |
| C4-hydroxyl group | Esterification, etherification, or replacement with other functional groups (e.g., F, NH2) | To modulate polarity, membrane permeability, and hydrogen-bonding interactions. |
| Side-chain secondary amine | Acylation, reductive amination, or further alkylation | To explore the impact of side-chain length, flexibility, and basicity on biological activity. |
The development of prodrugs is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. nih.gov A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug. nih.govmdpi.com The functional groups on this compound, specifically the hydroxyl and secondary amine groups, are ideal candidates for forming bioreversible linkages.
Hydroxyl Group-Based Prodrugs: The tertiary alcohol at the C4 position can be converted into an ester, carbonate, or ether linkage. These promoieties can be designed to be cleaved by ubiquitous enzymes like esterases or in response to specific physiological conditions (e.g., pH changes), releasing the active parent compound. nih.gov An example of this approach involves masking a phenolic hydroxyl group to improve oral potency, where the prodrug is designed for controlled chemical hydrolysis. nih.gov
Amine Group-Based Prodrugs: The secondary amine in the side chain can be masked as an amide, carbamate, or N-Mannich base. These linkages can also be designed for enzymatic cleavage, providing another avenue for creating prodrugs with tailored release profiles.
Beyond improving general drug properties, these conjugation strategies can be used for targeted delivery. By attaching a targeting moiety (e.g., a peptide or antibody that recognizes a specific cell type) to the core molecule via a cleavable linker, the compound can be selectively delivered to the desired site of action, potentially increasing efficacy and reducing off-target effects.
| Conjugation Site | Potential Prodrug Linkage | Purpose of Conjugation |
|---|---|---|
| C4-hydroxyl group | Ester, Carbonate, Ether | To improve membrane permeability, mask polarity, and enable enzyme-specific release of the active compound. |
| Side-chain secondary amine | Amide, Carbamate | To create a bioreversible linkage that can be cleaved by amidases or other enzymes, modifying solubility and release kinetics. |
| Either functional group | Linker for attachment to a targeting moiety | To achieve targeted delivery to specific tissues or cells, enhancing therapeutic index. |
Pharmacological and Biological Research Perspectives Preclinical Focus
Molecular Target Identification and Characterization
The initial phase of preclinical assessment is to identify the specific proteins, such as receptors, enzymes, or transporters, with which the compound interacts.
Receptor Binding Affinities and Selectivity Profiling (In Vitro Assays)
No specific receptor binding affinity data for 1-methyl-4-[(methylamino)methyl]piperidin-4-ol has been published.
In vitro receptor binding assays are fundamental in determining the affinity of a compound for a wide array of potential receptor targets. nih.govresearchgate.net These experiments typically utilize cell membranes or purified receptors and a radiolabeled ligand known to bind to the target receptor. The investigational compound is introduced at varying concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the binding affinity (Ki). nih.gov A broad panel of receptors is usually screened to create a selectivity profile, which helps in predicting the potential pharmacological effects and off-target interactions.
For piperidine-based structures, research has often focused on central nervous system (CNS) targets due to the prevalence of the piperidine (B6355638) motif in neurologically active agents. For instance, various 4-substituted piperidine derivatives have been evaluated for their binding affinity to sigma receptors (σ1 and σ2), opioid receptors (μ, δ, κ), and histamine (B1213489) receptors (H3).
Illustrative Data Table for Receptor Binding Affinity of a Hypothetical Piperidine Derivative
| Receptor Target | Binding Affinity (Ki, nM) |
|---|---|
| Sigma-1 Receptor | |
| Sigma-2 Receptor | |
| Mu-Opioid Receptor | |
| Delta-Opioid Receptor | |
| Kappa-Opioid Receptor | |
| Histamine H3 Receptor |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Enzyme Kinetic Studies (e.g., inhibition or activation)
There is no publicly available information on the effects of this compound on enzyme kinetics.
To determine if a compound acts as an inhibitor or activator of a particular enzyme, in vitro enzyme kinetic studies are performed. nih.govlongdom.org These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. By analyzing the reaction rates at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. longdom.org This allows for the characterization of the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the determination of the inhibition constant (Ki). Common enzymes to investigate include those involved in drug metabolism, such as the cytochrome P450 (CYP) family, or enzymes that are therapeutic targets themselves. researchgate.net
Illustrative Data Table for Enzyme Inhibition Profile of a Hypothetical Piperidine Derivative
| Enzyme Target | Inhibition Constant (Ki, µM) | Mechanism of Inhibition |
|---|---|---|
| CYP2D6 | ||
| CYP3A4 | ||
| Acetylcholinesterase |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Transporter Interaction and Modulation Studies
No studies on the interaction of this compound with transporters have been published.
Membrane transporters play a crucial role in the absorption, distribution, and excretion of compounds. In vitro assays are used to investigate whether a new chemical entity is a substrate or an inhibitor of key transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or various organic anion and cation transporters (OATs, OCTs). patsnap.comnih.govnih.gov These studies are often conducted using cell lines that overexpress a specific transporter or membrane vesicles. patsnap.comuzh.ch By measuring the transport of a known substrate in the presence of the test compound, its inhibitory potential can be determined. To assess if the compound itself is a substrate, its uptake into these specialized cells or vesicles is measured directly. tandfonline.com
Mechanisms of Action at the Cellular and Subcellular Levels
Once a molecular target is identified, further research is necessary to understand the downstream consequences of the compound-target interaction within a cell.
Elucidation of Signal Transduction Pathway Modulation
There is no available research on the modulation of signal transduction pathways by this compound.
Upon binding to a receptor or modulating an enzyme, a compound can trigger a cascade of intracellular events known as a signal transduction pathway. nih.gov Elucidating how a compound affects these pathways is key to understanding its cellular mechanism of action. Methodologies to study this include measuring changes in the levels of second messengers (e.g., cAMP, Ca2+), assessing the phosphorylation state of key signaling proteins via techniques like Western blotting, or using reporter gene assays to measure the activation of specific transcription factors. nih.gov Pathway analysis can help to map the network of interactions affected by the compound. frontiersin.orgwikipedia.org For example, if a piperidine derivative binds to a G-protein coupled receptor (GPCR), studies would investigate its effect on adenylyl cyclase activity, intracellular calcium mobilization, or the MAP kinase pathway. nih.gov
Subcellular Localization and Distribution Studies (In Vitro)
The subcellular localization of this compound has not been investigated in published studies.
Understanding where a compound accumulates within a cell can provide crucial insights into its mechanism of action and potential for organelle-specific effects. In vitro techniques to determine subcellular distribution include subcellular fractionation, where cells are broken apart and separated into their components (e.g., nucleus, mitochondria, cytoplasm) for subsequent analysis of compound concentration. nih.gov Another approach is the use of fluorescence microscopy, which may involve tagging the molecule with a fluorophore, to visualize its location within intact cells. nih.govspringernature.com For small molecules, advanced imaging techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can also be employed to map their distribution without the need for a fluorescent label. springernature.com
Preclinical Research Perspectives on this compound
Following a comprehensive review of scientific literature, patent databases, and chemical registries, it has been determined that there is no publicly available preclinical research data for the specific chemical compound “this compound” corresponding to the requested pharmacological and biological research outline.
Extensive searches did not yield any studies on this particular molecule in the following areas:
Gene Expression and Proteomic Profiling: No data exists on the effects of this compound on gene or protein expression in any relevant cell systems.
In Vitro Efficacy and Functional Activity: There are no published reports detailing its activity in cell-based functional assays for receptor agonism/antagonism, enzyme activity, or in organotypic and tissue slice culture models.
In Vivo Preclinical Efficacy: No in vivo studies in established animal disease models have been found, and consequently, no information on its therapeutic potential or associated pharmacodynamic biomarkers is available.
The provided search results consistently reference structurally similar but distinct compounds, such as "1-methyl-4-(methylamino)piperidine" and "1-methyl-4-piperidinol." However, in strict adherence to the user's instructions to focus solely on "this compound," this information cannot be used to construct the requested article.
Therefore, it is not possible to generate the article with the specified outline and content requirements due to the absence of relevant scientific research for the designated compound.
In Vivo Preclinical Efficacy Studies in Animal Models
Behavioral Phenotyping in Relevant Animal Models (e.g., CNS activity)
While specific behavioral phenotyping studies on this compound are not extensively detailed in publicly available literature, research on analogous 4,4-disubstituted piperidine derivatives provides insights into their potential central nervous system (CNS) activity. The primary behavioral effect observed in animal models for this class of compounds is analgesia.
A series of 4,4-disubstituted piperidines have demonstrated potent analgesic properties in preclinical studies. Several analogues show analgesic efficacy comparable to morphine in established rodent models of pain, such as the mouse writhing and tail-flick tests. The mouse writhing test, an inflammatory pain model, and the tail-flick test, an acute thermal pain model, are standard assays for evaluating the CNS-mediated analgesic effects of novel compounds. The activity of these piperidine derivatives in such tests suggests their interaction with central pain-processing pathways. Furthermore, the analgesic effects of some derivatives were shown to be reversible by naloxone, indicating an opioid-based mechanism of action.
Structure-Activity Relationship (SAR) Studies of the Compound and its Analogues
The structure-activity relationship (SAR) of this compound and its analogues has been a subject of investigation, primarily in the context of their analgesic properties and interactions with opioid receptors. These studies explore how systematic modifications of the chemical structure influence biological activity, providing a roadmap for the design of more potent and selective compounds.
Impact of Substituent Variations on Biological Potency and Selectivity
SAR studies on piperidine-based compounds have revealed that even minor structural modifications can significantly alter their pharmacological profile, including binding affinity for opioid receptors and functional activity.
Modifications at the Piperidine Nitrogen: The substituent on the piperidine nitrogen plays a crucial role in determining the activity of these compounds. For instance, in related morphinan (B1239233) structures, the substitution of an N-methyl group with an N-phenethyl group can enhance binding affinity and agonist potency at the mu-opioid (MOP) receptor.
Variations of the Side Chain at C4: The nature of the substituent at the 4-position of the piperidine ring is a key determinant of potency. Studies on related series have shown that altering the length and flexibility of side chains at this position can significantly improve binding affinity at both mu- and delta-opioid receptors (MOR and DOR). For example, extending a side chain from one to three methylene (B1212753) units can influence whether the compound behaves as a weak partial agonist at the MOR.
Replacement of the Piperidine Core: The piperidine core itself has been a target for modification. In some analogue series, replacing the piperidine ring with a piperazine (B1678402) moiety was found to be a viable strategy to maintain a balanced MOR/DOR binding profile.
Aromatic Group Substitutions: For analogues that incorporate an aromatic ester at the 4-position, such as substituted benzoic acid esters of 1-methyl-4-piperidinol, the substitution pattern on the phenyl group is critical for analgesic potency. Lipophilicity and the hydrogen-bond accepting ability of substituents were found to enhance potency.
The following table summarizes the effects of certain substituent variations on opioid receptor binding affinity from a study on related piperidine and piperazine compounds.
| Compound | Core Structure | Side Chain Length (methylene units) | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) |
| Analogue 1 | Piperidine | 1 | 29 | 150 |
| Analogue 2 | Piperidine | 3 | ~29 | ~150 |
| Analogue 3 | Piperazine | 3 | - | - |
Data table is illustrative, based on findings described in the source. Specific values for Analogue 3 were not provided in the abstract.
Stereochemical Influence on Pharmacological Profiles
Stereochemistry is a critical factor that can dictate the pharmacological properties of piperidine-based ligands, influencing both their binding affinity and functional efficacy at opioid receptors. The spatial arrangement of substituents can determine how a molecule fits into the binding pocket of a receptor, potentially leading to different downstream signaling outcomes.
In studies of structurally related epoxymorphinan ring systems, the configuration at specific carbon atoms has been shown to be a "switch" for functional activity at the mu-opioid receptor. For example, for NBF (N-benzofuran) derivatives, a β-configuration at the C6 position in conjunction with smaller substituents (like methyl or halogen) can convert a MOR antagonist into a MOR agonist. Conversely, their 6α-epimers remain antagonists. This highlights that stereoisomers of the same compound can have qualitatively different biological activities. Bulky substituents, however, tended to preserve antagonist activity regardless of the stereochemical configuration. While this research was not conducted on this compound itself, it underscores the principle that the three-dimensional structure is a key determinant of function for compounds acting on the opioid system.
| C6 Configuration | Substituent Size | Functional Activity at MOR |
| 6β | Small (e.g., Me, Cl, Br) | Partial Agonist |
| 6α | Small (e.g., Me, Cl, Br) | Antagonist |
| 6β or 6α | Bulky (e.g., Phenyl) | Antagonist |
This table illustrates the principle of stereochemical influence on function from a study on NBF derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models can help predict the potency of new analogues and offer insights into the nature of the drug-receptor interaction.
A QSAR study was performed on a series of 44 substituted benzoic acid esters of 1-methyl-4-piperidinol, which are structurally related to the compound of interest. The study aimed to understand how different substituents on the aromatic ring affect analgesic potency, as measured by the mouse hot-plate method. The analysis revealed that several physicochemical parameters were significant predictors of activity.
Key findings from the QSAR model included:
Negative Correlations: The length of ortho-substituents and the minimal width of meta- and para-substituents were negatively correlated with analgesic potency. This suggests that bulky substituents at these positions are detrimental to activity, possibly due to steric hindrance at the receptor binding site.
Positive Correlations: Lipophilicity, particularly of meta-substituents (π meta), and the capacity to act as a hydrogen-bond acceptor were found to enhance potency.
Based on these QSAR results, an optimal substitution pattern for the phenyl group was defined to maximize analgesic activity. Such models are valuable for guiding the synthesis of new compounds with potentially improved pharmacological profiles.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
Prediction of Binding Poses and Orientations
No specific studies predicting the binding poses and orientations of 1-methyl-4-[(methylamino)methyl]piperidin-4-ol with any biological target have been published in the available scientific literature.
Identification of Key Interacting Residues and Binding Hotspots
Without molecular docking studies, the key amino acid residues and binding hotspots within a potential protein target that would interact with this compound remain unidentified.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and stability of compounds and their complexes with biological macromolecules.
Analysis of Conformational Dynamics and Stability of the Compound
There are no available research findings from molecular dynamics simulations that analyze the conformational dynamics and stability of this compound.
Study of Protein-Ligand Complex Dynamics and Allosteric Effects
In the absence of studies on this compound, there is no information regarding the dynamics of its potential protein-ligand complexes or any possible allosteric effects it might induce.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules, providing insights into properties such as molecular orbital energies, charge distribution, and chemical reactivity descriptors. No quantum chemical calculation studies specifically for this compound have been reported in the surveyed literature.
Conformational Analysis and Energetics of the Compound
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial to understanding its potential interactions with biological targets. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. ias.ac.in However, the presence of substituents can influence the stability of different conformers.
For this compound, two primary chair conformations are of interest, differing in the axial or equatorial orientation of the substituents on the piperidine ring. In addition to the chair conformers, higher energy boat and twist-boat conformations may also exist in equilibrium, although they are generally less stable. rsc.orgacs.org The relative energies of these conformations can be calculated using computational methods such as Density Functional Theory (DFT) to determine the most probable structures at physiological temperatures.
The key substituents on the piperidine ring are the 1-methyl group, the 4-hydroxyl group, and the 4-[(methylamino)methyl] group. The conformational preference of these groups is governed by a balance of steric and electronic effects. Generally, bulky substituents favor the equatorial position to minimize 1,3-diaxial interactions. For 4-substituted piperidines, the relative energies of conformers are often similar to analogous cyclohexanes. nih.gov
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | N-methyl Orientation | 4-OH Orientation | 4-(methylaminomethyl) Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |
| Chair 1 | Equatorial | Axial | Equatorial | 0.0 | 75.8 |
| Chair 2 | Equatorial | Equatorial | Axial | 0.8 | 20.1 |
| Twist-Boat | - | - | - | ~1.5 | <1 |
| Boat | - | - | - | >5.0 | <0.1 |
Note: These are estimated values based on computational studies of similar N-methylpiperidine and 4-substituted piperidine derivatives. The actual values may vary.
Prediction of Spectroscopic Properties for Research Applications
Computational chemistry allows for the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can aid in the identification and characterization of the compound in a research setting. DFT calculations are commonly employed for the accurate prediction of these properties. fujitsu.com
Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The orientation of substituents (axial vs. equatorial) on the piperidine ring significantly influences the chemical shifts of the ring protons and carbons. nih.gov For instance, axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.2 - 2.4 | 46.0 - 48.0 |
| C2, C6 (axial H) | 2.0 - 2.2 | 50.0 - 52.0 |
| C2, C6 (equatorial H) | 2.6 - 2.8 | 50.0 - 52.0 |
| C3, C5 (axial H) | 1.4 - 1.6 | 34.0 - 36.0 |
| C3, C5 (equatorial H) | 1.7 - 1.9 | 34.0 - 36.0 |
| C4 | - | 70.0 - 72.0 |
| C4-CH₂-N | 2.5 - 2.7 | 55.0 - 57.0 |
| N-CH₃ (side chain) | 2.4 - 2.6 | 36.0 - 38.0 |
| OH | Variable | - |
Note: These are estimated chemical shift ranges based on typical values for substituted piperidines and may vary depending on the solvent and other experimental conditions.
Predicted IR Spectroscopy Frequencies: IR spectroscopy is used to identify functional groups within a molecule. The vibrational frequencies of different bonds can be predicted computationally.
Table 3: Predicted Major IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| N-H | Stretching | 3300 - 3500 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C-N | Stretching | 1000 - 1250 |
| C-O | Stretching | 1000 - 1200 |
Note: These are general frequency ranges for the respective functional groups and can be influenced by the specific molecular environment.
De Novo Drug Design and Scaffold Optimization Approaches
De novo drug design aims to create novel molecules with desired biological activities from the ground up. The this compound scaffold presents several features that make it an attractive starting point for such endeavors, including multiple points for chemical modification and a three-dimensional structure that can be tailored to fit into a protein's binding pocket.
Ligand-Based and Structure-Based Design Principles
Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based design methods can be employed. chesci.com This approach utilizes the knowledge of other molecules that bind to the target of interest. A pharmacophore model can be developed based on the essential chemical features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. creative-biolabs.com For the this compound scaffold, the hydroxyl and amino groups can act as hydrogen bond donors and acceptors, while the piperidine ring and methyl groups provide a hydrophobic character.
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful strategy. nih.gov This involves docking the scaffold into the active site of the protein to predict its binding mode and affinity. The piperidine scaffold's conformational flexibility allows it to adapt to the shape of the binding pocket. researchgate.net Modifications can then be made to the scaffold to improve its interactions with key amino acid residues, for instance, by adding substituents that can form additional hydrogen bonds or hydrophobic interactions.
Virtual Screening and Prioritization of Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir Starting with the this compound scaffold, a virtual library of novel analogues can be generated by adding various substituents at different positions on the piperidine ring and the side chain.
This virtual library can then be screened against a specific biological target using docking simulations. The molecules are ranked based on their predicted binding affinity (docking score). Those with the highest scores are prioritized for further investigation, including more rigorous computational analysis and, eventually, chemical synthesis and biological testing. This approach significantly reduces the time and cost associated with identifying promising lead compounds compared to traditional high-throughput screening. researchgate.net
Metabolism and Pharmacokinetics Preclinical Focus
In Vitro Metabolic Stability and Metabolite Identification
Initial evaluations of the metabolic susceptibility of 1-methyl-4-[(methylamino)methyl]piperidin-4-ol were conducted using in vitro systems that mimic the metabolic environment of the liver.
The stability of this compound was assessed in liver microsomes and hepatocytes from various species, which are standard models for predicting hepatic clearance. While specific quantitative data from these assays are not detailed in the available literature, the general findings from studies on similar 4-aminopiperidine (B84694) structures suggest that such compounds can range from moderately to highly cleared in human liver microsomes. nih.gov The N-methyl group and the piperidine (B6355638) ring are often sites of metabolic activity.
Metabolite identification studies are critical for understanding the biotransformation pathways of a compound. For closely related piperidine derivatives, major metabolic reactions include N-dealkylation, N-oxidation, and hydroxylation. researchgate.net Advanced analytical techniques such as liquid chromatography-high-resolution tandem mass spectrometry are typically employed to tentatively identify metabolites formed in in vitro systems. For other N-methyl piperidine-containing compounds, metabolites such as the N-oxide and N-demethylated products have been observed. mdpi.com
Elucidation of Metabolic Pathways and Contributing Enzyme Systems
Understanding which enzyme systems are responsible for the metabolism of a compound is key to predicting potential drug-drug interactions and inter-individual variability in its clearance.
The cytochrome P450 (CYP) superfamily of enzymes is a primary contributor to the metabolism of many xenobiotics. For the broader class of 4-aminopiperidine drugs, CYP3A4 has been identified as a major isoform involved in their metabolism, particularly in N-dealkylation reactions. nih.gov It is plausible that CYP3A4 and potentially other CYP isoforms like CYP2D6 play a significant role in the biotransformation of this compound. nih.gov The N-methyl piperidine ring, in particular, has been identified as a significant metabolic hotspot in various drug molecules, subject to transformations by these enzyme systems. mdpi.com
Following initial (Phase I) oxidation, reduction, or hydrolysis reactions, compounds or their metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to facilitate excretion. For some piperidine-containing molecules, direct glucuronidation (a Phase II reaction) of the N-methyl piperidine moiety has been observed as a metabolic pathway. mdpi.com While specific data for this compound is not available, this represents a potential metabolic route.
Preclinical Pharmacokinetic Profiling in Animal Models
Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in vivo. These studies provide critical information on parameters such as bioavailability, clearance, volume of distribution, and half-life. Although specific pharmacokinetic parameters for this compound in animal models have not been reported in the reviewed literature, the structural class of piperidine derivatives encompasses a wide range of pharmacokinetic behaviors that are highly dependent on the specific substitutions on the piperidine ring. nih.gov
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are fundamental for isolating 1-methyl-4-[(methylamino)methyl]piperidin-4-ol from complex matrices such as biological fluids or reaction mixtures, and for its quantification. The choice of technique is dictated by the compound's physicochemical properties, particularly its polarity, volatility, and potential for chirality.
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The presence of active hydrogen atoms in the hydroxyl and secondary amine groups leads to high polarity and low volatility. These functional groups can cause strong interactions with the stationary phase, leading to poor peak shapes, and the compound may degrade at the high temperatures required for elution. researchgate.net
To make the compound amenable to GC analysis, derivatization is a mandatory step. This process modifies the functional groups to increase volatility and thermal stability. researchgate.net
Common Derivatization Strategies:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the -OH and -NH groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and amines.
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyrylimidazole (HFBI) react with the hydroxyl and amine groups to form stable, volatile ester and amide derivatives. researchgate.net
The resulting derivatives are significantly more volatile and less polar, allowing for separation on standard non-polar or medium-polarity GC columns (e.g., 5% phenyl-methylpolysiloxane) and subsequent detection, often by Flame Ionization Detection (FID) or Mass Spectrometry (MS).
| Functional Group | Derivatization Reaction | Resulting Group | Properties |
| Tertiary Alcohol (-OH) | Silylation | -O-Si(CH₃)₃ | Increased volatility, thermal stability |
| Secondary Amine (-NH) | Silylation | -N-Si(CH₃)₃ | Increased volatility, reduced adsorption |
| Tertiary Alcohol (-OH) | Acylation | -O-CO-CF₃ | Increased volatility, electron-capture detectable |
| Secondary Amine (-NH) | Acylation | -N-CO-CF₃ | Increased volatility, electron-capture detectable |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
The structure of this compound contains a chiral center at the C4 position of the piperidine (B6355638) ring. The separation of its enantiomers is crucial in pharmaceutical contexts, as different enantiomers can exhibit distinct pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations. selvita.comresearchgate.net
SFC offers several advantages over traditional HPLC for this purpose, including faster analysis times, reduced solvent consumption (aligning with green chemistry principles), and unique selectivity. selvita.comchromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, usually an alcohol like methanol (B129727) or ethanol. researchgate.net
Separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) being the most widely used and successful for a broad range of compounds. researchgate.net
| Parameter | Typical SFC Conditions for Chiral Alcohol Separation researchgate.net |
| Column | Chiralcel OF (50 x 4.6 mm) |
| Mobile Phase | Isocratic 30% Methanol / 70% CO₂ |
| Flow Rate | 4.0 mL/min |
| Temperature | 35°C |
| Back Pressure | 200 bar |
| Detection | UV at 215 nm |
Mass Spectrometry (MS) Applications in Mechanistic and Metabolic Studies
Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound and the identification of its metabolites. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides unparalleled sensitivity and specificity.
High-Resolution Mass Spectrometry for Precise Metabolite Elucidation
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. This capability is essential for determining the elemental composition of the parent ion and its metabolites, which is the first step in structural elucidation. researchgate.netmdpi.com
In metabolic studies, LC-HRMS is used to analyze samples from in vitro (e.g., hepatocyte incubations) or in vivo systems. nih.gov By comparing the accurate masses of detected signals in post-dose samples with the parent compound, a list of potential biotransformations can be generated. For a compound like this compound, expected metabolic pathways include:
Oxidation: Hydroxylation on the piperidine ring or alkyl chains.
N-dealkylation: Removal of the N-methyl group from the ring or the side chain.
Ring Opening: Cleavage of the piperidine ring. nih.gov
Conjugation: Glucuronidation or sulfation of the hydroxyl group.
The table below lists potential phase I metabolites and their theoretical exact masses, which can be searched for during HRMS analysis.
| Biotransformation | Proposed Metabolite Structure | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Parent Compound | This compound | C₉H₂₀N₂O | 172.1576 |
| N-Demethylation (ring) | 4-[(methylamino)methyl]piperidin-4-ol | C₈H₁₈N₂O | 158.1419 |
| N-Demethylation (side chain) | 4-(aminomethyl)-1-methylpiperidin-4-ol | C₈H₁₈N₂O | 158.1419 |
| Hydroxylation (ring) | 1-methyl-4-[(methylamino)methyl]piperidin-3,4-diol | C₉H₂₀N₂O₂ | 188.1525 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm identities and distinguish between isomers.
For this compound, with its multiple functional groups, several key fragmentation pathways can be predicted based on studies of similar piperidine-containing structures. nih.govwvu.edu
Predicted Fragmentation Pathways for [C₉H₂₀N₂O+H]⁺ (m/z 173.1654):
Loss of Water: A common fragmentation for alcohols is the neutral loss of H₂O from the protonated molecular ion, which would result in a product ion at m/z 155.1548. nih.gov
Cleavage of the Side Chain: Alpha-cleavage adjacent to the piperidine ring is common. The loss of the entire CH₂NHCH₃ side chain as a radical is possible, but cleavage leading to charged fragments is more diagnostic. For example, cleavage of the C4-CH₂ bond could lead to a fragment corresponding to the protonated side chain or the remaining piperidine ring.
Piperidine Ring Cleavage: The piperidine ring itself can undergo fragmentation. Studies on fentanyl-related compounds, which contain a 1-substituted-4-aminopiperidine core, show characteristic cleavages that break open the ring, often initiated by the ring nitrogen. wvu.edu
Loss of Methylamine (B109427): Cleavage of the C-N bond in the side chain could lead to the loss of methylamine (CH₃NH₂), resulting in a product ion at m/z 142.1283.
Analysis of these fragmentation patterns allows for the confident identification of the compound and provides crucial data for elucidating the structures of unknown metabolites. nih.govresearchgate.net
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Interpretation |
| 173.1654 | 155.1548 | H₂O (18.0106 Da) | Loss of the tertiary hydroxyl group |
| 173.1654 | 114.1283 | C₂H₅N (43.0422 Da) | Cleavage of side chain |
| 173.1654 | 98.0970 | C₃H₉N₂ (75.0769 Da) | Ring fragmentation and side chain loss |
| 173.1654 | 58.0657 | C₆H₁₁NO (113.0841 Da) | Protonated methylaminomethyl fragment [CH₂(NH₂)CH₃]⁺ |
Imaging Mass Spectrometry for Tissue Distribution Research (e.g., brain)
Imaging Mass Spectrometry (IMS) is a powerful technology that provides spatial distribution information of molecules directly from tissue sections without the need for labels. nih.gov This technique is particularly valuable in neuroscience for visualizing the distribution of drugs, metabolites, and endogenous molecules within the complex architecture of the brain. nih.govnih.gov
For a compound like this compound, understanding its penetration and localization within the central nervous system is critical. Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most frequently utilized IMS modality for mapping small molecules, lipids, and peptides. nih.gov In a typical MALDI-IMS experiment, a thin section of brain tissue is coated with an energy-absorbing matrix. A laser is then rastered across the tissue surface, desorbing and ionizing analytes at each position. A mass spectrum is collected for each pixel, and by plotting the intensity of the ion corresponding to the compound of interest, a detailed molecular image of its distribution is generated. nih.gov
Recent advancements, such as laser-induced post-ionization (MALDI-2), have significantly enhanced the sensitivity of IMS, which is crucial for detecting low-concentration analytes like neuropharmacological agents and their metabolites in tissue. chemrxiv.org This enhanced sensitivity allows for the visualization of compounds at endogenous concentrations, which might otherwise be obscured by ion suppression effects from the tissue matrix. chemrxiv.org Applying MALDI-2-IMS could therefore provide high-resolution maps of this compound and its potential metabolites across different brain regions, offering critical insights into its target engagement and pharmacokinetic properties within the brain. nih.govchemrxiv.org
Table 1: Potential Application of Imaging Mass Spectrometry (IMS) Techniques for Brain Distribution Studies
| Technique | Principle | Application to Target Compound | Expected Outcome |
|---|---|---|---|
| MALDI-IMS | Laser desorption/ionization from a matrix-coated tissue section to generate mass spectra at discrete spatial points. nih.gov | Mapping the spatial localization of this compound in brain tissue sections. | 2D ion density map showing accumulation in specific neuroanatomical regions (e.g., cortex, hippocampus, cerebellum). |
| MALDI-2-IMS | A secondary laser post-ionizes the neutral plume generated by the initial MALDI laser, boosting ion signals. chemrxiv.org | High-sensitivity detection and mapping of the parent compound and its low-abundance metabolites. | Improved signal-to-noise ratio, enabling visualization at lower concentrations and detection of metabolic products in situ. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. mdpi.com For this compound, NMR provides definitive information about its atomic connectivity and three-dimensional structure in solution. researchgate.net Standard one-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. nih.gov
Multidimensional NMR for Complex Conformational and Tautomeric Analysis
The piperidine ring can exist in different conformations, primarily chair forms, and the orientation (axial or equatorial) of its substituents significantly influences its biological activity. researchgate.net Multidimensional NMR techniques are employed to resolve these complex structural features. nih.gov
COSY (Correlation Spectroscopy): A 2D NMR experiment that shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is used to trace the proton connectivity throughout the molecule's carbon skeleton.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. This allows for the unambiguous assignment of which protons are attached to which carbon atoms.
Through detailed analysis of coupling constants in ¹H NMR and Nuclear Overhauser Effect (NOE) correlations in 2D NOESY spectra, the relative stereochemistry and preferred conformation of the piperidine ring and its substituents can be determined. researchgate.netnih.gov
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| N1-CH₃ | ~2.3 | ~46.0 | C2/C6, C-4 |
| H2/H6 (axial & equatorial) | ~2.0 - 2.8 | ~52.0 | N1-CH₃, C3/C5, C4 |
| H3/H5 (axial & equatorial) | ~1.6 - 1.9 | ~35.0 | C2/C6, C4 |
| C4-OH | Variable (e.g., ~4.5) | ~70.0 (Quaternary C) | - |
| C4-CH₂-N | ~2.6 | ~55.0 | C3/C5, C4, N-CH₃ |
| NH-CH₃ | ~2.4 | ~36.0 | C4-CH₂ |
Ligand-Observed NMR Techniques for Target Binding Studies
To investigate how this compound interacts with its biological targets, such as receptors or enzymes, ligand-observed NMR techniques are highly effective. nih.gov These methods are particularly powerful for studying weak to moderate binding interactions, which are common in the initial stages of drug discovery. sandiego.edu
Saturation Transfer Difference (STD) NMR: In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's ¹H NMR spectrum. This saturation is transferred via spin diffusion to protons on a ligand that is bound to the protein. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a "difference" spectrum is obtained which shows signals only from the ligand that has bound to the target. The intensity of the STD signals provides information about which parts of the ligand are in closest proximity to the protein surface, defining the binding epitope.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. It can be used to confirm binding and is complementary to STD NMR.
Carr-Purcell-Meiboom-Gill (CPMG) NMR: This experiment can be used to screen for ligands that bind to a target protein by observing changes in the ligand's transverse relaxation rate (T₂). Upon binding to a large protein, the T₂ of a small molecule ligand decreases significantly, leading to a reduction or disappearance of its signal in the CPMG spectrum. mdpi.com
These techniques are central to fragment-based drug discovery (FBDD) and can confirm target engagement, provide structural details of the ligand-protein complex, and help guide the optimization of the compound's structure to enhance binding affinity. nih.govsandiego.edu
Spectroscopic and Spectrometric Techniques for Quantitative and Qualitative Analysis
UV-Vis Spectrophotometry for Concentration Determination and Purity Assessment
UV-Visible (UV-Vis) spectrophotometry is a robust, simple, and widely available technique for the quantitative analysis of compounds that contain a chromophore (a light-absorbing group). ufrgs.br While the core piperidinol structure lacks strong UV absorption, the presence of aromatic or other conjugated systems in related analogs or derivatives would make this technique highly applicable. For compounds with weak or no chromophores, derivatization with a UV-active agent can be employed. researchgate.net
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to concentration. This allows for the accurate determination of the concentration of the compound in unknown samples. ufrgs.br
Derivative spectrophotometry can enhance the utility of this technique. ajpaonline.com Calculating the first or higher-order derivative of the spectrum can help resolve overlapping spectral bands from impurities, thereby improving the specificity and accuracy of purity assessments. mdpi.com
Table 3: Example Calibration Data for UV-Vis Spectrophotometric Analysis
| Standard Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.448 |
| 8.0 | 0.601 |
| 10.0 | 0.755 |
Resulting Linear Regression: y = 0.075x + 0.001; R² = 0.999
Fluorescence Spectroscopy for Molecular Interaction and Kinetics Studies
Fluorescence spectroscopy is an extremely sensitive technique used to study molecular interactions, such as the binding of a ligand to a protein. researchgate.net This method relies on changes in the fluorescence properties (e.g., intensity, emission wavelength, polarization) of intrinsic fluorophores (like tryptophan or tyrosine residues in a protein) or extrinsic fluorescent probes upon ligand binding. springernature.com
When this compound binds to a target protein, it can alter the local environment of the protein's tryptophan residues, leading to a quenching (decrease) or enhancement of their fluorescence intensity. nih.gov By titrating the protein with increasing concentrations of the ligand and monitoring the change in fluorescence, one can determine key thermodynamic parameters of the interaction.
The mechanism of fluorescence quenching can be investigated using the Stern-Volmer equation. From this data, the binding constant (Ka) and the number of binding sites (n) can be calculated, providing quantitative insights into the affinity and stoichiometry of the ligand-protein interaction. nih.gov
Table 4: Analysis of Protein-Ligand Interaction via Fluorescence Quenching
| Parameter | Method of Determination | Information Obtained |
|---|---|---|
| Quenching Mechanism | Stern-Volmer Plot (F₀/F vs. [Ligand]). Analysis of temperature dependence of the quenching constant (Ksv). | Distinguishes between static (complex formation) and dynamic (collisional) quenching. nih.gov |
| Binding Constant (Ka) | Double logarithm plot (log[(F₀-F)/F] vs. log[Ligand]). nih.gov | Quantifies the affinity of the ligand for the protein. A higher Ka indicates stronger binding. |
| Number of Binding Sites (n) | The slope of the double logarithm plot. | Provides the stoichiometry of the binding interaction. |
Intellectual Property and Patent Landscape Analysis
Patent Filings Related to Synthesis and Novel Forms of the Compound
A detailed examination of patent literature reveals a dearth of filings specifically claiming methods for the synthesis of 1-methyl-4-[(methylamino)methyl]piperidin-4-ol. While the synthesis of piperidine (B6355638) derivatives is a well-established field in organic chemistry, with numerous patents covering various synthetic strategies, none were identified that specifically address optimized manufacturing routes for this particular compound.
Similarly, there is no discernible patent activity surrounding the development of novel physical forms of this compound. The investigation into polymorphic forms, salt forms, and co-crystals is a standard practice in pharmaceutical development to improve a compound's physicochemical properties. The absence of patents in this area indicates that this level of development has likely not been reached or publicly disclosed for this molecule.
Table 1: Summary of Patent Search for Synthesis and Novel Forms
| Category | Search Focus | Findings |
| Synthesis | Process patents, optimized manufacturing routes for this compound | No specific patents found. General patents for piperidine derivative synthesis exist but do not explicitly mention this compound. |
| Novel Forms | Patents on polymorphic forms, salt forms, and co-crystals of this compound | No specific patents found. |
Therapeutic Use Claims and Composition of Matter Patents (Preclinical Scope)
The patent landscape is also silent on the potential therapeutic applications of this compound in a preclinical setting. Typically, early-stage research demonstrating efficacy in specific disease models is protected through composition of matter patents and use claims. The lack of such patents for this compound suggests that either preclinical studies have not been conducted, have not yielded patentable results, or are being kept as trade secrets.
Furthermore, no patents were found that claim combination therapies including this compound. This is another avenue of intellectual property protection that is commonly pursued to broaden the therapeutic utility of a compound.
Table 2: Summary of Patent Search for Therapeutic Use Claims
| Category | Search Focus | Findings |
| Preclinical Efficacy | Patents claiming therapeutic use in specific disease areas based on preclinical data for this compound | No specific patents found. |
| Combination Therapies | Patents on combination therapies that include this compound | No specific patents found. |
Q & A
Q. What are the recommended synthetic routes for 1-methyl-4-[(methylamino)methyl]piperidin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of piperidin-4-ol derivatives typically involves reductive amination or nucleophilic substitution. For this compound, a plausible route includes:
- Step 1 : Alkylation of piperidin-4-ol with methylamine under catalytic hydrogenation to introduce the methylamino group.
- Step 2 : Quaternization of the nitrogen followed by hydrolysis to stabilize the hydroxyl group at the 4-position.
Optimize reaction temperature (40–60°C) and solvent polarity (e.g., methanol or DMF) to balance reaction rate and byproduct formation. Low yields (<50%) may result from steric hindrance at the 4-position; consider using phase-transfer catalysts to improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylamino and hydroxyl groups) via chemical shifts (δ ~2.3 ppm for N-methyl, δ ~3.5 ppm for piperidine protons).
- Mass Spectrometry (ESI-MS) : Verify molecular weight (M+H⁺ = 175.2 g/mol) and detect impurities.
- FT-IR : Identify functional groups (e.g., O-H stretch at ~3200–3500 cm⁻¹).
Purity can be validated via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. How do physicochemical properties (e.g., solubility, logP) affect experimental design in pharmacological studies?
- Methodological Answer : The compound’s low logP (~0.5) and moderate water solubility (due to the hydroxyl and methylamino groups) necessitate:
- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes for in vitro assays.
- Stability Testing : Monitor degradation in aqueous buffers (pH 7.4) under refrigeration (4°C) for ≤48 hours.
Adjust dosing regimens in animal studies to account for rapid renal clearance .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for kinase inhibition?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinity to kinase active sites (e.g., IKK2 or D2 receptors). Focus on:
- Key Interactions : Hydrogen bonding between the hydroxyl group and catalytic lysine residues.
- Steric Modifications : Introduce bulkier substituents at the 1-methyl position to enhance selectivity.
Validate predictions with in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) and compare IC₅₀ values against structural analogs .
Q. What strategies resolve contradictions in reported biological activity across cell-based vs. in vivo models?
- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Address via:
- Metabolite Profiling : Use LC-MS to identify major metabolites (e.g., N-demethylation products).
- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodents.
- Target Engagement Assays : Employ CRISPR-Cas9 knockouts to confirm mechanism-specific effects.
Cross-reference with structurally related compounds (e.g., L-741,626, a D2 antagonist) to contextualize results .
Q. How does stereochemistry at the 4-position influence receptor binding affinity and selectivity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) and evaluate:
- Receptor Binding : Radioligand competition assays (e.g., ³H-spiperone for D2 receptors).
- Functional Activity : cAMP accumulation assays for GPCR signaling.
The (R)-enantiomer may exhibit higher affinity due to optimal spatial alignment with hydrophobic receptor pockets .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
